(Rac)-AZD 6482

Description

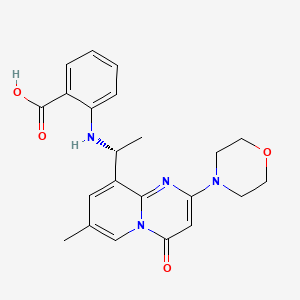

Structure

3D Structure

Properties

IUPAC Name |

2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTDIKMSKMREGO-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)[C@@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657619 | |

| Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173900-33-8 | |

| Record name | AZD-6482 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173900338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-6482 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-6482 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G6MP5PZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-AZD6482: A Technical Guide to its Mechanism of Action as a PI3Kβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-AZD6482 is a potent and selective, ATP-competitive inhibitor of phosphoinositide 3-kinase β (PI3Kβ).[1] Its mechanism of action has been investigated across multiple therapeutic areas, primarily focusing on its anti-platelet effects for thrombosis and its anti-cancer properties, particularly in tumors with PTEN deficiency. This guide provides a comprehensive overview of the core mechanism of action of (Rac)-AZD6482, detailing its effects on key signaling pathways, summarizing quantitative data from various studies, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Selective PI3Kβ Inhibition

(Rac)-AZD6482 functions as a highly selective inhibitor of the p110β catalytic subunit of Class Ia PI3Ks.[2] By competing with ATP for the kinase domain of PI3Kβ, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade of PIP3 production disrupts the downstream signaling cascade, most notably the activation of Akt (Protein Kinase B).

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, migration, and metabolism. In platelets, this pathway is crucial for aggregation and thrombus formation.[3][4] In cancer, hyperactivation of the PI3K/Akt pathway, often due to the loss of the tumor suppressor PTEN, is a key driver of tumorigenesis.[5]

Signaling Pathway

The inhibitory effect of AZD6482 on the PI3K/Akt pathway is central to its therapeutic potential.

Quantitative Data

The potency and selectivity of (Rac)-AZD6482 have been quantified in various in vitro and in vivo studies.

Kinase Inhibition

| Target | IC50 | Selectivity vs. p110β | Reference |

| p110β | 0.69 nM | - | |

| p110α | - | 200-fold | |

| p110δ | - | 20-fold | |

| p110γ | - | 70-fold | |

| PI3K-C2β | - | ~80-fold | |

| DNA-PK | - | ~80-fold | |

| Other PIKKs | - | >1000-fold |

Cellular Activity

| Cell Type/Process | IC50 | Effect | Reference |

| Glioblastoma Cells (U87) | 9.061 µM | Inhibition of proliferation | |

| Glioblastoma Cells (U118) | 7.989 µM | Inhibition of proliferation | |

| Human Adipocytes | 4.4 µM | Inhibition of insulin-induced glucose uptake | |

| Platelet Aggregation | ~1 µM | Maximal inhibition |

Experimental Protocols

The following sections summarize the key experimental methodologies used to characterize the mechanism of action of (Rac)-AZD6482.

In Vitro Kinase Assay

To determine the potency and selectivity of (Rac)-AZD6482 against PI3K isoforms and other kinases, in vitro kinase assays were performed. These assays typically involve incubating the purified kinase with a lipid substrate (e.g., PIP2) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product (PIP3) is then quantified, often using methods like ELISA or radiometric assays, to calculate the IC50 value.

Platelet Aggregation Assays

The anti-platelet activity of AZD6482 was assessed using platelet aggregation assays. Human platelet-rich plasma (PRP) or washed platelets were treated with different concentrations of AZD6482 or a vehicle control. Platelet aggregation was then induced by various agonists such as ADP, collagen, or thrombin receptor activating peptide (TRAP). The change in light transmission, which correlates with the degree of aggregation, was measured over time using an aggregometer.

Cell Proliferation and Apoptosis Assays in Cancer Cells

The anti-tumor effects of AZD6482 were evaluated in glioblastoma cell lines (U87 and U118), which have PTEN mutations.

-

Proliferation: Cell viability was assessed using assays like the Cell Counting Kit-8 (CCK-8) after treating the cells with various concentrations of AZD6482 for a specified period (e.g., 48 hours). Colony formation assays were also used to determine the long-term effect on cell proliferation.

-

Apoptosis: The induction of apoptosis was measured by flow cytometry after staining the cells with Annexin V and a viability dye (e.g., 7-AAD). Western blot analysis was used to detect changes in the expression of apoptosis-related proteins like Bcl-2 and Bax.

Cell Migration and Invasion Assays

To investigate the effect of AZD6482 on cancer cell metastasis, wound-healing and Transwell invasion assays were performed on glioblastoma cells.

-

Wound-healing assay: A scratch was made in a confluent monolayer of cells, which were then treated with AZD6482. The rate of wound closure was monitored over time to assess cell migration.

-

Transwell invasion assay: Cells were seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix. The lower chamber contained a chemoattractant. After incubation with AZD6482, the number of cells that invaded through the matrix to the lower surface of the insert was quantified.

In Vivo Models

-

Thrombosis Model (Dog): The anti-thrombotic effect of AZD6482 was demonstrated in a modified Folt's model in dogs. This model typically involves inducing thrombosis in a coronary or carotid artery and then administering the test compound to assess its ability to prevent or dissolve the thrombus. Bleeding time was also measured to evaluate the safety profile.

-

Glioblastoma Xenograft Model (Mouse): The in vivo anti-tumor efficacy was likely assessed by implanting human glioblastoma cells into immunocompromised mice. The mice would then be treated with AZD6482, and tumor growth would be monitored over time.

-

PTEN-deficient Breast Cancer Model (Mouse): In a syngeneic mouse model of breast cancer with PTEN and p53 loss, genetic and pharmacological inhibition of PI3Kβ with AZD6482 led to an anti-tumor immune response.

Therapeutic Implications and Future Directions

The selective inhibition of PI3Kβ by (Rac)-AZD6482 presents a promising therapeutic strategy for both thrombosis and cancer.

-

Thrombosis: By inhibiting platelet aggregation with a minimal effect on bleeding time, AZD6482 offers a potentially safer anti-platelet therapy compared to existing agents.

-

Cancer: In PTEN-deficient tumors, where the PI3Kβ pathway is hyperactive, AZD6482 can directly inhibit tumor cell proliferation and induce apoptosis. Furthermore, its ability to modulate the tumor microenvironment and enhance anti-tumor immunity suggests potential for combination therapies with immunotherapies like anti-PD-1 antibodies.

It is important to note that at supratherapeutic concentrations, AZD6482 may inhibit PI3Kα, leading to effects on insulin signaling. This off-target effect should be considered in clinical development.

Future research will likely focus on optimizing the therapeutic window of PI3Kβ inhibitors, exploring their efficacy in a broader range of PTEN-deficient cancers, and further investigating their synergistic effects with other anti-cancer agents.

References

- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The PI3Kδ Inhibitor Idelalisib Diminishes Platelet Function and Shows Antithrombotic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (Rac)-AZD6482, a Selective p110β Inhibitor

Executive Summary

(Rac)-AZD6482, also identified as KIN-193, is a potent and selective, ATP-competitive inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of this pathway, often through mutations in PIK3CA (encoding p110α) or loss-of-function of the tumor suppressor PTEN, is a common event in many human cancers.[1][4] Genetic studies have revealed a critical dependency of PTEN-deficient tumors on the p110β isoform, making it a compelling therapeutic target. AZD6482 has demonstrated significant efficacy in preclinical models of PTEN-null cancers and also exhibits antithrombotic properties by inhibiting platelet aggregation. This document provides a comprehensive technical overview of AZD6482, summarizing its biochemical and cellular activity, preclinical data, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

AZD6482 is a small molecule inhibitor with defined physicochemical characteristics.

| Property | Value | Reference |

| Synonyms | KIN-193 | |

| Molecular Formula | C₂₂H₂₄N₄O₄ | |

| Molecular Weight | 408.45 g/mol | |

| CAS Number | 1173900-33-8 | |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl |

Mechanism of Action and Signaling Pathway

AZD6482 functions as an ATP-competitive inhibitor of p110β. The Class IA PI3Ks, including p110α and p110β, are heterodimeric enzymes that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP₂) to produce the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The lipid phosphatase PTEN opposes this action by dephosphorylating PIP₃ back to PIP₂. In PTEN-deficient tumors, the persistent high levels of PIP₃ lead to constitutive activation of the PI3K/AKT pathway. Genetic evidence indicates that this oncogenic signaling in PTEN-null contexts is predominantly driven by the p110β isoform, rather than the more commonly mutated p110α. By selectively inhibiting p110β, AZD6482 effectively blocks downstream AKT phosphorylation and subsequent signaling, leading to reduced cell proliferation and survival specifically in these genetically defined cancers.

Figure 1: PI3K/AKT signaling pathway showing the inhibitory action of AZD6482 on p110β.

Biochemical and Cellular Activity

AZD6482 demonstrates high potency for p110β with significant selectivity over other Class I PI3K isoforms and related kinases. Its cellular activity correlates strongly with the PTEN status of cancer cell lines.

In Vitro Kinase Inhibition Profile

The inhibitory activity of AZD6482 has been quantified against various PI3K isoforms. The IC₅₀ values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized below.

| Target Kinase | IC₅₀ (nM) | Selectivity Fold vs. p110β | Reference |

| p110β (PI3Kβ) | 0.69 | - | |

| p110δ (PI3Kδ) | 13.6 | ~20x | |

| p110γ (PI3Kγ) | 47.8 | ~70x | |

| p110α (PI3Kα) | 136 | ~200x | |

| DNA-PK | - | ~80x | |

| Other PIKKs | - | >1000x |

Note: IC₅₀ values can vary slightly between different assays and sources. Another source reports an IC₅₀ of 10 nM for PI3Kβ and selectivity of 8-fold, 87-fold, and 109-fold over PI3Kδ, PI3Kα, and PI3Kγ, respectively.

Cellular Proliferation and Pathway Inhibition

In cell-based assays, AZD6482 selectively inhibits the proliferation of cancer cell lines with PTEN mutations. A high-throughput screen of 422 cancer cell lines demonstrated that 35% of cell lines with PTEN mutations (20 out of 57) were sensitive to AZD6482 (defined as EC₅₀ < 5 µM), compared to only 16% of PTEN wild-type cell lines (58 out of 365). In glioblastoma cells, AZD6482 treatment decreased levels of p-AKT, p-GSK-3β, Bcl-2, and cyclin D1, leading to apoptosis and cell cycle arrest.

Preclinical and In Vivo Studies

Preclinical studies have validated the therapeutic potential of AZD6482 in animal models, particularly for PTEN-deficient cancers and thrombosis.

Xenograft Tumor Models

AZD6482 selectively inhibits the in vivo growth of PTEN-deficient human tumor xenografts.

-

PTEN-deficient models (HCC70, PC3): Treatment with AZD6482 significantly suppressed tumor growth. Immunohistochemical analysis of these tumors revealed a dramatic reduction in AKT phosphorylation and the proliferation marker Ki67.

-

PTEN wild-type model (HCC1954): In contrast, AZD6482 did not inhibit AKT phosphorylation or cell proliferation in these tumors, highlighting its specificity.

-

Prostate Cancer: In a mouse model of PTEN-deficient castration-resistant prostate cancer (CRPC), pharmacological inhibition of p110β with AZD6482 dramatically slowed disease initiation and progression.

Antithrombotic Activity

PI3Kβ plays a significant role in platelet activation and aggregation.

-

In Vitro: AZD6482 is a potent antiplatelet agent, blocking platelet activation and aggregation with an IC₅₀ of 6 nM in washed platelet aggregation assays.

-

In Vivo (Dog Model): AZD6482 produced a complete antithrombotic effect without increasing bleeding time or blood loss, suggesting a favorable safety profile compared to some traditional antiplatelet agents.

Clinical Studies

AZD6482 has been evaluated in human clinical trials. A Phase I study in healthy volunteers showed the drug was well tolerated during a 3-hour infusion. The study confirmed the ex vivo anti-platelet effects seen in preclinical models. At very high plasma concentrations (5.3 µM), a mild attenuation of insulin signaling was observed, likely due to off-target inhibition of PI3Kα. The compound has also been under investigation for ischemic stroke.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of kinase inhibitors. The following sections describe key experimental protocols for characterizing AZD6482.

Figure 2: Generalized workflow for the preclinical evaluation of a p110β inhibitor like AZD6482.

Protocol: Biochemical PI3K Enzyme Inhibition Assay (AlphaScreen)

This protocol is adapted from methodologies used to characterize AZD6482. The assay measures the conversion of PIP₂ to PIP₃.

-

Compound Preparation: Serially dilute AZD6482 in 100% DMSO. Further dilute into the assay buffer (e.g., 50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, 24 mM MgCl₂) and add to a 384-well plate.

-

Enzyme Addition: Add recombinant human PI3Kβ (or other isoforms) to the wells containing the inhibitor and allow to pre-incubate for 20 minutes at room temperature.

-

Reaction Initiation: Add substrate solution containing PIP₂ and ATP to start the enzymatic reaction. Final assay concentrations are typically 40 µM PIP₂ and 4 µM ATP.

-

Reaction Termination: After 20 minutes, stop the reaction by adding a solution containing EDTA and biotinylated PIP₃.

-

Detection: Add a detection solution containing a GST-tagged PIP₃-binding PH domain and AlphaScreen donor and acceptor beads.

-

Incubation and Reading: Incubate the plates in the dark for a minimum of 5 hours. Read the signal on an AlphaScreen-compatible plate reader (excitation at 680 nm). The signal decreases as the enzyme-produced PIP₃ competes with the biotin-PIP₃ for binding to the PH domain.

-

Data Analysis: Calculate percent inhibition for each inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular AKT Phosphorylation Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure target engagement in a cellular context.

-

Cell Engineering: Use a cell line (e.g., Human Mammary Epithelial Cells - HMECs) engineered to express a GFP-AKT fusion protein. Use isogenic lines expressing constitutively active p110 isoforms for selectivity screening.

-

Cell Plating and Starvation: Plate cells in an appropriate medium in 384-well plates. Once confluent, starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.

-

Inhibitor Treatment: Treat cells with a serial dilution of AZD6482 for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Lyse the cells by adding a lysis buffer containing a terbium-labeled anti-phospho-AKT (e.g., pS473 or pT308) antibody.

-

Incubation: Incubate the plate for 2 hours at room temperature to allow antibody binding.

-

FRET Measurement: Read the plate on a TR-FRET-enabled reader, measuring emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for Terbium).

-

Data Analysis: Calculate the emission ratio (520/495). The FRET signal (ratio) is proportional to the amount of phosphorylated GFP-AKT. Determine IC₅₀ values by plotting the emission ratio against the inhibitor concentration.

Protocol: In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of AZD6482 in vivo.

-

Cell Preparation and Implantation: Harvest PTEN-deficient human cancer cells (e.g., PC3 or HCC70). Resuspend approximately 1-2 x 10⁶ cells in a serum-free medium mixed with Matrigel (e.g., 30-40% Matrigel).

-

Animal Model: Subcutaneously inject the cell suspension into the flank region of 6-8 week old athymic nude mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100-200 mm³). Measure tumor volumes using calipers (Volume = (length × width²)/2). Randomize mice into treatment groups with similar average tumor volumes.

-

Drug Formulation and Administration: Formulate AZD6482 in a suitable vehicle (e.g., 7.5% NMP, 40% PEG400, 52.5% dH₂O). Administer the drug via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 20 mg/kg, once or twice daily). The control group receives the vehicle only.

-

Monitoring: Monitor tumor volumes and mouse body weight 2-3 times per week. Body weight is used as a general indicator of toxicity.

-

Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined size. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry for p-AKT).

-

Statistical Analysis: Compare the tumor growth inhibition between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA). All animal experiments must be conducted in accordance with approved institutional and national guidelines for animal care.

References

- 1. cusabio.com [cusabio.com]

- 2. The PI3K subunits, P110α and P110β are potential targets for overcoming P-gp and BCRP-mediated MDR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (Rac)-AZD6482

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). As a key signaling molecule in the PI3K/Akt pathway, PI3Kβ is implicated in a variety of cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of various cancers and other diseases, making PI3Kβ an attractive therapeutic target. This technical guide provides a comprehensive overview of the synthetic pathway for the racemic form of AZD6482, offering detailed experimental protocols and quantitative data to support research and development efforts in this area. The synthesis is based on procedures outlined in the patent literature, primarily from AstraZeneca.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (Rac)-AZD6482 and its intermediates.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 1 | 9-Acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one | C₁₆H₁₇N₃O₃ | 300.33 | 85 |

| 2 | (Rac)-9-(1-Hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one | C₁₆H₁₉N₃O₃ | 301.34 | 98 |

| 3 | (Rac)-9-(1-Azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one | C₁₆H₁₈N₆O₂ | 326.35 | 95 |

| 4 | (Rac)-9-(1-Aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one | C₁₆H₂₀N₄O₂ | 300.36 | 88 |

| 5 | (Rac)-AZD6482 | C₂₂H₂₄N₄O₄ | 408.45 | 75 |

Synthesis Pathway Overview

The synthesis of (Rac)-AZD6482 is a multi-step process commencing with the formation of the core pyrido[1,2-a]pyrimidine scaffold, followed by the elaboration of the side chain and final coupling to the benzoic acid moiety.

Caption: Overall synthesis pathway for (Rac)-AZD6482.

Detailed Experimental Protocols

Step 1: Synthesis of 9-Acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one

This initial step involves the construction of the core heterocyclic system of AZD6482.

Caption: Experimental workflow for Step 1.

Methodology: A mixture of 2-amino-4-methylpyridine (1.0 eq), diethyl 2-(morpholin-4-ylmethylene)malonate (1.1 eq), and acetic anhydride (1.5 eq) is heated at 140°C for 2 hours. The reaction mixture is then cooled to room temperature. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10 wt%) is added, and the mixture is heated to 80°C for 4 hours. After cooling, the reaction mixture is carefully poured onto ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford 9-acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one as a solid.

Step 2: Synthesis of (Rac)-9-(1-Hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one

This step involves the reduction of the ketone to a secondary alcohol.

Methodology: To a solution of 9-acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in methanol at 0°C is added sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (Rac)-9-(1-hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one, which is used in the next step without further purification.

Step 3: Synthesis of (Rac)-9-(1-Azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one

This step introduces the azide functionality which will be later reduced to the amine.

Methodology: To a solution of (Rac)-9-(1-hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in anhydrous toluene is added diphenylphosphoryl azide (DPPA, 1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield (Rac)-9-(1-azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one.

Step 4: Synthesis of (Rac)-9-(1-Aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one

This is the reduction of the azide to the primary amine.

Methodology: A solution of (Rac)-9-(1-azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in ethanol is hydrogenated over 10% palladium on carbon (Pd/C, 0.1 eq) under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give (Rac)-9-(1-aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one. This product is typically used in the subsequent step without further purification.

Step 5: Synthesis of (Rac)-AZD6482

This final step is an Ullmann condensation to form the desired product.

Caption: Experimental workflow for the final step of (Rac)-AZD6482 synthesis.

Methodology: A mixture of (Rac)-9-(1-aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq), 2-iodobenzoic acid (1.2 eq), copper(I) iodide (CuI, 0.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and L-proline (0.4 eq) in anhydrous dimethyl sulfoxide (DMSO) is heated at 90°C for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature, and water is added. The aqueous solution is acidified to pH 3-4 with 1M hydrochloric acid and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford (Rac)-AZD6482.

Conclusion

This technical guide provides a detailed and comprehensive pathway for the synthesis of (Rac)-AZD6482. The described methodologies and associated data are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The multi-step synthesis, while intricate, is based on well-established chemical transformations, providing a solid foundation for the production of this important PI3Kβ inhibitor for further investigation and potential therapeutic applications.

The p110β Signaling Pathway: A Core Driver in Cancer Progression and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism. The class IA PI3K catalytic subunit p110β (encoded by the PIK3CB gene) has emerged as a critical player in tumorigenesis, particularly in cancers characterized by the loss of the tumor suppressor PTEN. This technical guide provides a comprehensive overview of the p110β signaling pathway in cancer, detailing its activation, downstream effects, and the methodologies used to investigate its function.

Core Signaling Pathway

The p110β catalytic subunit forms a heterodimer with a p85 regulatory subunit. Activation of the p110β signaling cascade is primarily initiated by two distinct upstream signals: G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), especially in the context of PTEN deficiency.[1][2][3]

Upon activation, p110β phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[1][4] Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of diverse cellular processes that are hallmarks of cancer, including increased cell survival, proliferation, and metabolic reprogramming.

A key distinction of p110β is its essential role in mediating the oncogenic effects of PTEN loss. In PTEN-deficient tumors, which are common in prostate, breast, and glioblastoma, cancer cells become heavily reliant on p110β activity for their growth and survival. This dependency makes p110β an attractive therapeutic target in these specific cancer types. While the wild-type p110α isoform is generally not oncogenic unless mutated, wild-type p110β can induce transformation when overexpressed.

Quantitative Data

PIK3CB Mutation Frequency in Cancer

Mutations in the PIK3CB gene are less frequent than in PIK3CA (encoding p110α). However, recurrent activating mutations have been identified in various cancers. Data from The Cancer Genome Atlas (TCGA) and the Catalogue of Somatic Mutations in Cancer (COSMIC) provide insights into the prevalence of these mutations.

| Cancer Type | PIK3CB Mutation Frequency (TCGA) | Notable Mutations |

| Endometrial Carcinoma | ~8-10% | D1067V, A1048V |

| Skin Cutaneous Melanoma | Observed | - |

| Colon Adenocarcinoma | Observed | E1051K |

| Glioblastoma | Observed | E1051K |

| Breast Cancer | Rare, but identified | E633K |

| Renal Cell Carcinoma | Observed | D1067V |

Inhibitor Specificity and Potency (IC50 Values)

Several small molecule inhibitors targeting p110β have been developed and characterized. Their potency and selectivity across different PI3K isoforms are crucial for their therapeutic application.

| Inhibitor | Target | p110β IC50 (nM) | p110α IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) | Reference |

| TGX-221 | p110β | 5 - 7 | 5000 | 100 - 211 | 3500 | |

| GSK2636771 | p110β | 5.2 | >4680 (>900-fold selective) | >52 (>10-fold selective) | >4680 (>900-fold selective) | |

| SAR260301 | p110β | 52 | 1539 | 10000 | 468 | |

| KIN-193 | p110β | 0.69 | 138 (200-fold selective) | 13.8 (20-fold selective) | 48.3 (70-fold selective) |

Key Experimental Protocols

Investigating the p110β signaling pathway involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PI3K Kinase Assay

This assay measures the enzymatic activity of p110β and the inhibitory effect of compounds.

Materials:

-

Recombinant p110β/p85β enzyme

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

-

Lipid Substrate (e.g., PIP2)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Test inhibitors

-

Thin Layer Chromatography (TLC) plates

-

Phosphorimager

Protocol:

-

Prepare a master mix containing the kinase buffer, recombinant p110β/p85β enzyme, and the lipid substrate.

-

Aliquot the master mix into reaction tubes.

-

Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the respective tubes and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1M HCl).

-

Extract the lipids using a chloroform/methanol extraction.

-

Spot the lipid phase onto a TLC plate and separate the lipids using an appropriate solvent system.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the radiolabeled PIP3 product using a phosphorimager.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Alternative non-radioactive methods like the ADP-Glo™ Kinase Assay can also be used, which measure ADP production as an indicator of kinase activity.

Western Blot Analysis of p-Akt

This method is used to assess the activation state of the p110β pathway by measuring the phosphorylation of its key downstream effector, Akt.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cancer cells with stimuli or inhibitors as required.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to normalize the p-Akt signal.

Cell Viability/Proliferation Assay (MTT Assay)

This assay determines the effect of p110β inhibition on cancer cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

Test inhibitors

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor (and a vehicle control) for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or EC50 value of the inhibitor.

Co-Immunoprecipitation (Co-IP) of p110β and p85

This technique is used to verify the interaction between the p110β catalytic subunit and the p85 regulatory subunit.

Materials:

-

Cell lysate

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA with protease inhibitors)

-

Primary antibody against p110β or p85

-

Protein A/G agarose or magnetic beads

-

Wash buffer (similar to lysis buffer but with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Protocol:

-

Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-p110β) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluate by Western blotting using an antibody against the suspected interacting protein (e.g., anti-p85). The presence of a band for p85 in the p110β immunoprecipitate confirms the interaction.

Experimental and Logical Workflows

References

- 1. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes | springermedizin.de [springermedizin.de]

- 2. SP1 Mediated PIK3CB Upregulation Promotes Gastric Carcinogenesis [jcancer.org]

- 3. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

The Pivotal Role of p110β in PTEN-Deficient Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The loss of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) is one of the most frequent alterations in human cancer, leading to constitutive activation of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. While the PI3K family comprises multiple isoforms, a compelling body of evidence demonstrates that PTEN-deficient tumors exhibit a unique and critical dependency on the p110β catalytic subunit (encoded by PIK3CB). This dependency distinguishes them from tumors driven by other genetic alterations, such as activating mutations in PIK3CA (encoding p110α), which primarily rely on the p110α isoform. This technical guide synthesizes the current understanding of the role of p110β in PTEN-deficient cancers, detailing the underlying signaling mechanisms, quantitative data from key preclinical studies, and relevant experimental protocols. This document aims to serve as a comprehensive resource for researchers and drug development professionals targeting the PI3K pathway in oncology.

Introduction: The PI3K Pathway and Isoform Specificity

The Class IA PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110α, p110β, or p110δ) and a regulatory subunit (p85). They are central regulators of cell growth, proliferation, survival, and metabolism.[1] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), p110 phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

The tumor suppressor PTEN is a lipid phosphatase that directly antagonizes this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[3] Loss of PTEN function removes this critical "brake," resulting in aberrant and sustained PI3K pathway activation.[3] While both p110α and p110β are ubiquitously expressed, PTEN-deficient tumors surprisingly demonstrate a preferential reliance on p110β for pathway signaling and tumor maintenance.[4] This specificity provides a key therapeutic window, suggesting that selective inhibition of p110β could be highly effective in this patient population while potentially sparing the normal physiological functions mediated by p110α, such as insulin signaling.

The p110β-Dependent Signaling Axis in PTEN-Null Cancers

In the absence of PTEN, the basal catalytic activity of p110β is sufficient to generate high levels of PIP3, leading to constitutive activation of downstream signaling. This contrasts with p110α, whose activation is more tightly linked to stimulation by RTKs and RAS. The loss of PTEN unmasks a critical dependency on p110β-driven signaling for tumor cell proliferation and survival.

References

(Rac)-AZD6482 Enantiomers: A Technical Guide to their Core Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiomeric activity of (Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development efforts in this area.

Introduction

AZD6482 is a small molecule inhibitor that has demonstrated significant potential in various therapeutic areas, including thrombosis and oncology.[1][2] It functions as an ATP-competitive inhibitor of PI3Kβ, a key enzyme in the PI3K/AKT signaling pathway that regulates diverse cellular processes such as cell growth, proliferation, survival, and motility.[1][3] The racemic mixture of AZD6482 has been the subject of several studies, which have also revealed a significant difference in the biological activity between its constituent enantiomers.

Quantitative Activity of (Rac)-AZD6482 and its Enantiomers

The activity of (Rac)-AZD6482 and its individual enantiomers has been characterized through various in vitro assays. The data clearly indicates that the inhibitory potency of the racemic mixture is primarily attributed to one of the enantiomers. The (+)-enantiomer (S-form) has been shown to be significantly less active.[4]

| Compound | Target | Assay | IC50 | Selectivity vs. PI3Kβ |

| (Rac)-AZD6482 | PI3Kβ | Cell-free | 10 nM | - |

| PI3Kδ | Cell-free | 80 nM | 8-fold | |

| PI3Kα | Cell-free | 870 nM | 87-fold | |

| PI3Kγ | Cell-free | 1.09 µM | 109-fold | |

| Washed Platelet Aggregation | Cellular | 6 nM | - | |

| (+)-Enantiomer (S-form) | PI3Kα, γ, δ | Cell-free | Significantly higher than (Rac)-AZD6482 | - |

Note: The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

Signaling Pathway

AZD6482 exerts its effects by inhibiting the PI3K/AKT signaling pathway. Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of various cellular functions. By inhibiting PI3Kβ, AZD6482 blocks the production of PIP3, thereby downregulating the entire downstream signaling cascade. This inhibition has been shown to decrease the levels of phosphorylated AKT (p-AKT) and phosphorylated GSK-3β (p-GSK-3β).

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of AZD6482.

Experimental Protocols

PI3K Enzyme Inhibition Assay (AlphaScreen)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3K isoforms.

Principle: The assay measures the conversion of PIP2 to PIP3 mediated by a recombinant PI3K enzyme. The amount of PIP3 produced is detected using a competitive AlphaScreen format. A biotinylated PIP3 probe, a GST-tagged PH (Pleckstrin Homology) domain that binds PIP3, and AlphaScreen beads are used. In the absence of enzymatic PIP3 production, these components form a complex that generates a signal. PIP3 produced by the enzyme competes with the biotinylated probe for binding to the PH domain, leading to a decrease in the signal.

Methodology:

-

Compound Preparation: (Rac)-AZD6482 and its enantiomers are serially diluted in DMSO and added to the wells of a 384-well plate.

-

Enzyme Incubation: The respective human recombinant PI3K isoform (β, α, γ, or δ) is added to the wells in a Tris buffer (50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, and 24 mM MgCl2).

-

Pre-incubation: The enzyme and the test compound are pre-incubated for 20 minutes.

-

Substrate Addition: A substrate solution containing PIP2 and ATP is added to initiate the enzymatic reaction.

-

Reaction Termination: After 20 minutes, the reaction is stopped by the addition of a stop solution containing EDTA and biotin-PIP3.

-

Detection: A detection solution containing GST-grp1 PH domain and AlphaScreen beads is added.

-

Signal Measurement: The plates are incubated in the dark for a minimum of 5 hours before reading the signal on a suitable plate reader.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Washed Platelet Aggregation Assay

This cellular assay assesses the effect of inhibitors on platelet activation and aggregation.

Principle: Platelet aggregation is a key process in thrombosis. This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.

Methodology:

-

Platelet Isolation: Platelets are isolated from human blood and resuspended in Tyrode's buffer.

-

Compound Incubation: The test compound, dissolved in DMSO, is added to a 96-well plate. The washed platelet suspension is then added to the wells and pre-incubated with the compound for 5 minutes.

-

Agonist Addition: An agonist (e.g., ADP, collagen, or thrombin receptor activating peptide) is added to induce platelet aggregation.

-

Aggregation Measurement: The change in light absorbance or transmission through the platelet suspension is measured over time using a plate reader to quantify the degree of aggregation.

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the aggregation in the presence of the compound to the control (vehicle-treated) wells. IC50 values are then calculated.

Caption: General experimental workflow for kinase inhibition and cellular assays.

Conclusion

The available data strongly indicates that the biological activity of (Rac)-AZD6482 is stereospecific, with one enantiomer being significantly more potent as a PI3Kβ inhibitor. This has important implications for drug development, suggesting that the synthesis and evaluation of the individual enantiomers are crucial for optimizing therapeutic efficacy and minimizing potential off-target effects. The provided experimental protocols and pathway visualizations serve as a foundational resource for researchers working on the characterization and development of PI3Kβ inhibitors. Further investigation into the specific activities of each enantiomer against a broader panel of kinases and in various cellular contexts will be essential for a comprehensive understanding of their therapeutic potential.

References

- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

A Technical Guide to (Rac)-AZD 6482 and AZD 6482: A Comparative Analysis for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparative analysis of (Rac)-AZD 6482 and its active enantiomer, AZD 6482. Both compounds are significant in the study of PI3K signaling pathways, with AZD 6482 emerging as a potent and selective inhibitor of PI3Kβ. This document outlines their core characteristics, presents available quantitative data for comparison, details relevant experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to AZD 6482 and its Racemate

AZD 6482 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] It is the (-)-enantiomer of a chiral molecule and exhibits significantly higher activity compared to its (+)-enantiomer (S-form).[1] "this compound" refers to the racemic mixture of these two enantiomers and is consequently less active.[3] The primary mechanism of action for AZD 6482 is the inhibition of the PI3K/Akt signaling pathway, which is crucial in cell growth, proliferation, and survival. This pathway is often dysregulated in cancer, particularly in tumors with loss of the tumor suppressor PTEN.

Quantitative Data Comparison

Table 1: In Vitro Inhibitory Activity of AZD 6482 against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110β (PI3Kβ) | 0.69 |

| p110δ (PI3Kδ) | 13.6 |

| p110γ (PI3Kγ) | 47.8 |

| p110α (PI3Kα) | 136 |

Table 2: Cellular Activity of AZD 6482

| Assay | Cell Line / System | IC50 / EC50 |

| Washed Platelet Aggregation | Human Platelets | 6 nM |

Signaling Pathway

AZD 6482 exerts its effects by inhibiting the PI3K/Akt signaling pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates involved in cell survival, proliferation, and growth. By inhibiting PI3Kβ, AZD 6482 blocks the production of PIP3, leading to the downregulation of this entire cascade.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize PI3K inhibitors like AZD 6482.

PI3K Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3K isoforms. A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate

-

ATP

-

Kinase reaction buffer

-

Test compounds (AZD 6482, this compound) dissolved in DMSO

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in kinase reaction buffer.

-

In a multi-well plate, add the test compound dilutions.

-

Add the PI3K enzyme and the PIP2 substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescent kinase assay kit.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.

References

(Rac)-AZD 6482: A Technical Guide to a Potent PI3Kβ Inhibitor

CAS Number: 663620-70-0

This in-depth technical guide provides a comprehensive overview of (Rac)-AZD 6482, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, key experimental data, and relevant protocols.

Mechanism of Action and Signaling Pathway

This compound is the racemate of AZD 6482, a highly potent and selective, ATP-competitive inhibitor of PI3Kβ[1][2]. The PI3K/AKT signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many cancers and other diseases.

AZD 6482 exerts its effects by inhibiting the catalytic subunit of PI3Kβ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent dephosphorylation of AKT and its downstream targets, such as GSK-3β, results in the modulation of various cellular functions, including the induction of apoptosis and cell cycle arrest.

Below is a diagram illustrating the canonical PI3K/AKT signaling pathway and the point of inhibition by AZD 6482.

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency and Selectivity

AZD 6482 has demonstrated high potency against PI3Kβ and selectivity over other Class I PI3K isoforms.

| Target | IC50 (nM) | Selectivity vs. PI3Kβ |

| PI3Kβ | 0.69[1] / 10[2] | - |

| PI3Kδ | 80[2] | ~8-fold / ~20-fold |

| PI3Kα | 870 | ~87-fold / ~200-fold |

| PI3Kγ | >1000 | ~109-fold / ~70-fold |

| DNA-PK | 420 | ~80-fold |

Cellular Activity

This compound has shown significant anti-proliferative effects in various cancer cell lines, particularly those with PTEN mutations.

| Cell Line | Cancer Type | IC50 (µM) |

| U87 | Glioblastoma | 9.061 |

| U118 | Glioblastoma | 7.989 |

| RXF393 | Renal Cancer | 0.01154 |

| SW982 | Synovial Sarcoma | 0.03584 |

| MAD-MB-468 | Breast Cancer | 0.04 (inhibition of p-AKT) |

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in various species, including rats and humans.

| Species | Parameter | Value |

| Rat | Glucose Infusion Rate (Euglycemic Clamp) | No effect at 2.3 µM; ~60% reduction at 27 µM plasma exposure |

| Human | HOMA Index Increase (at 5.3 µM) | ~10-20% |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis of the core pyrido[1,2-a]pyrimidine scaffold involves the condensation of a substituted aminopyridine with a β-keto ester or equivalent, followed by further functionalization. A patent for the enantiomerically pure (-) form of AZD 6482 (WO2009093972A1) outlines the synthetic route, which can be adapted for the racemic mixture. The key steps generally involve:

-

Formation of the pyrido[1,2-a]pyrimidin-4-one core: This is typically achieved by reacting a substituted 2-aminopyridine with a suitable three-carbon electrophile, such as a malonic acid derivative, under cyclization conditions.

-

Introduction of the morpholine group: This is accomplished via nucleophilic aromatic substitution on a halogenated precursor of the pyridopyrimidine core.

-

Formation of the ethylamino side chain: This involves the reductive amination of a ketone precursor with the appropriate amine.

-

Coupling with the benzoic acid moiety: The final step involves the coupling of the ethylamino-functionalized pyridopyrimidine with a benzoic acid derivative, often through an amide bond formation or a nucleophilic aromatic substitution reaction.

Caption: General synthetic workflow for this compound.

Cell Viability Assay (CCK-8)

This protocol describes the determination of cell viability using the Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Seed cells (e.g., U87, U118) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.625 to 40 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the CCK-8 cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Western Blot Analysis

This protocol describes the analysis of protein expression levels by Western blotting.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-GSK-3β, GSK-3β, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General workflow for Western blot analysis.

Kinase Selectivity Profiling

A comprehensive kinase selectivity profile for AZD 6482 was obtained using the KinomeScan™ platform, which measures the binding of the compound to a large panel of kinases. The results indicate that AZD 6482 is highly selective for PI3Ks, with minimal off-target binding to a panel of 433 kinases. For quantitative analysis, IC50 values are determined using in vitro kinase assays, as described in the "In Vitro Potency and Selectivity" table. The general protocol for such an assay is as follows:

-

Enzyme and Substrate Preparation: Recombinant kinase and its specific substrate are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted to the desired concentrations.

-

Kinase Reaction: The kinase, substrate, and this compound are incubated with ATP to initiate the phosphorylation reaction.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (³³P-ATP), fluorescence, or luminescence.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

References

Methodological & Application

Application Notes: In Vitro Profiling of (Rac)-AZD6482

Introduction

AZD6482 is a potent, ATP-competitive, and highly selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2] It is the active (+)-enantiomer of a racemic mixture, demonstrating significantly higher potency than its (S)-form counterpart.[3] The primary mechanism of action for AZD6482 is the inhibition of the PI3K/AKT signaling pathway, which is a critical regulator of numerous cellular processes, including cell survival, proliferation, migration, and metabolism.[4][5] Hyperactivation of this pathway is a common event in various diseases, including cancer and thrombosis. Consequently, AZD6482 is a valuable tool for investigating the role of PI3Kβ and serves as a potential therapeutic agent, particularly for its anti-thrombotic and anti-cancer activities. These application notes provide detailed protocols for key in vitro assays used to characterize the activity and cellular effects of AZD6482.

Signaling Pathway of AZD6482

PI3Kβ is a lipid kinase that, upon activation by cell surface receptors like GPCRs or receptor tyrosine kinases, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including GSK-3β and others, to promote cell proliferation, survival, and growth. AZD6482 selectively binds to the ATP-binding pocket of PI3Kβ, preventing the phosphorylation of PIP2 and thereby inhibiting the entire downstream signaling cascade.

Quantitative Data Summary

The inhibitory activity of AZD6482 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Assay Type | Target / Process | IC50 Value |

| Biochemical | PI3Kβ (p110β) | 0.69 nM, 10 nM |

| PI3Kδ (p110δ) | 13.6 nM | |

| PI3Kγ (p110γ) | 47.8 nM | |

| PI3Kα (p110α) | 80 nM - 1.09 µM, 136 nM | |

| Cell-Based | Washed Platelet Aggregation (WPA) | 6 nM |

| Insulin-Induced Human Adipocyte Glucose Uptake | 4.4 µM | |

| U87 Glioblastoma Cell Viability (CCK-8) | 9.061 µM | |

| U118 Glioblastoma Cell Viability (CCK-8) | 7.989 µM |

Experimental Protocols

Protocol 1: PI3Kβ Enzymatic Activity Assay (AlphaScreen)

This biochemical assay quantifies the enzymatic activity of PI3Kβ by measuring the production of PIP3. The assay relies on a competitive binding format where PIP3 generated by the enzyme competes with a biotinylated PIP3 probe for binding to a GST-tagged PH domain. This complex is detected by AlphaScreen beads, and a decrease in signal corresponds to an increase in enzyme activity and its inhibition by compounds like AZD6482.

Methodology

-

Compound Preparation : Prepare serial dilutions of AZD6482 in 100% DMSO. Add the diluted compound to a 384-well assay plate.

-

Enzyme Addition : Add human recombinant PI3Kβ enzyme diluted in assay buffer (50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, 24 mM MgCl2) to the wells containing the compound.

-

Pre-incubation : Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation : Add the substrate solution containing PIP2 and ATP to initiate the enzymatic reaction. The final concentrations in the assay should be 40 µM for PIP2 and 4 µM for ATP.

-

Enzymatic Reaction : Allow the reaction to proceed for 20 minutes at room temperature.

-

Reaction Termination : Stop the reaction by adding a stop solution containing EDTA and biotinylated PIP3.

-

Detection : Add the detection solution, which contains a GST-tagged GRP1 PH domain and AlphaScreen acceptor and donor beads.

-

Final Incubation : Incubate the plate in the dark for a minimum of 5 hours to allow the detection complex to form and equilibrate.

-

Data Acquisition : Read the plate using a suitable plate reader with laser excitation at 680 nm.

-

Data Analysis : Calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Washed Platelet Aggregation (WPA) Assay

This cell-based assay measures the ability of AZD6482 to inhibit platelet aggregation, a key process in thrombosis where PI3Kβ plays a crucial role. Platelet aggregation is monitored by measuring the change in light absorbance of a platelet suspension after the addition of an aggregating agent.

Methodology

-

Platelet Isolation : Isolate platelet pellets from human blood via centrifugation. Resuspend the platelets to a concentration of 2 × 10¹⁵/L in Tyrode's buffer containing 1 µM hirudin and 0.02 U/mL apyrase.

-

Platelet Preparation : Let the platelet suspension rest at room temperature for 30 minutes. Just before use, add CaCl₂ to a final concentration of 2 mM.

-

Compound Plating : Add serial dilutions of AZD6482 (dissolved in DMSO) to a 96-well plate.

-

Incubation : Add the washed platelet suspension to the wells. Pre-incubate the platelets with AZD6482 for 5 minutes.

-

Absorbance Readings :

-

Record the initial light absorption at 650 nm before shaking (R0).

-

Shake the plate for 5 minutes and record the absorption again (R1).

-

Add an aggregating agent (e.g., a mouse anti-human CD9 antibody) to each well.

-

Shake the plate for an additional 10 minutes and record the final absorption (R2).

-

-

Data Analysis :

-

Subtract the absorbance of wells containing only buffer from all readings.

-

Calculate the percent aggregation using the formula: [(R1-R2)/R1] × 100.

-

Determine the IC50 value by fitting the concentration-response data to a suitable curve.

-

Protocol 3: Cellular Proliferation Assay (e.g., CCK-8)

This assay determines the effect of AZD6482 on the proliferation and viability of cancer cells. The Cell Counting Kit-8 (CCK-8) assay, for example, uses a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product, the amount of which is directly proportional to the number of living cells.

General Methodology

-

Cell Seeding : Seed cells (e.g., U87 or U118 glioblastoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of AZD6482 (e.g., 0.625–40 µM) for a specified period, typically 48-72 hours.

-

Reagent Addition : Add the CCK-8 reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.

-

Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Protocol 4: Western Blot for Pathway Analysis

Western blotting is used to confirm that AZD6482 engages its target in a cellular context. This is achieved by measuring the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT (at Ser473) and GSK-3β. A reduction in the levels of phosphorylated proteins following treatment indicates successful pathway inhibition.

General Methodology

-

Cell Treatment : Culture cells to ~80% confluency and treat them with different concentrations of AZD6482 for a defined period.

-

Protein Extraction : Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT, p-GSK-3β) and total proteins as loading controls (e.g., total AKT, β-actin).

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities to determine the relative change in protein phosphorylation levels upon treatment with AZD6482.

References

- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells [pubmed.ncbi.nlm.nih.gov]

- 5. Therapy Detail [ckb.genomenon.com:443]

Application Notes and Protocols for (Rac)-AZD6482 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The compound commonly referred to as AZD6482 is the (R)-enantiomer, which is substantially more active than its (S)-enantiomer counterpart. The racemic mixture, denoted as (Rac)-AZD6482, contains both enantiomers. Research has highlighted the therapeutic potential of AZD6482 in breast cancer, particularly in tumors with loss of the tumor suppressor phosphatase and tensin homolog (PTEN). PTEN-deficient tumors often exhibit a dependency on the PI3Kβ signaling pathway for their growth and survival.

These application notes provide a summary of the known effects of AZD6482 in breast cancer cell lines, detailed protocols for in vitro experimentation, and a visual representation of the targeted signaling pathway.

Data Presentation

Currently, specific IC50 values for (Rac)-AZD6482 or AZD6482 across a broad range of breast cancer cell lines are not widely available in the public domain. The primary focus of published research has been on PTEN-deficient breast cancer models. The table below summarizes the qualitative and mechanistic effects of AZD6482 in this context.

| Breast Cancer Context | Cellular Effect | Molecular Mechanism | Reference |

| PTEN-deficient | Inhibition of cell proliferation | Downregulation of AKT phosphorylation | |

| PTEN-deficient | Induction of anti-tumor immunity | Downregulation of STAT3 phosphorylation | |

| PTEN-deficient | Synergy with immunotherapy (e.g., anti-PD-1) | Upregulation of TNF/NF-κB signaling |

Signaling Pathway

The primary mechanism of action of AZD6482 in PTEN-deficient breast cancer cells is the inhibition of the PI3Kβ enzyme. This leads to a downstream cascade of events, primarily affecting the AKT and STAT3 signaling pathways, which are critical for cell survival, proliferation, and immune evasion.

Caption: Signaling pathway of AZD6482 in PTEN-deficient breast cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of (Rac)-AZD6482 in breast cancer cell lines.

Cell Culture and Treatment

This protocol outlines the general procedure for culturing breast cancer cell lines and treating them with (Rac)-AZD6482.

Caption: General workflow for cell culture and treatment with (Rac)-AZD6482.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D, SK-BR-3)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

(Rac)-AZD6482 (powder)

-

Dimethyl sulfoxide (DMSO)

-

Sterile, tissue culture-treated plates (e.g., 6-well, 96-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, microscope)

Procedure:

-

Cell Culture: Culture breast cancer cells in their recommended medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Trypsinize and seed cells into appropriate well plates at a predetermined density to ensure they are in the exponential growth phase during treatment.

-

Drug Preparation: Prepare a stock solution of (Rac)-AZD6482 in DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as in the drug-treated wells.

-

Cell Treatment: Replace the culture medium in the wells with the medium containing the desired concentrations of (Rac)-AZD6482 or vehicle control.

-

Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of (Rac)-AZD6482 on the metabolic activity of breast cancer cells, which is an indicator of cell viability.

Materials:

-

Cells treated with (Rac)-AZD6482 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection and quantification of apoptosis in breast cancer cells following treatment with (Rac)-AZD6482.

Materials:

-

Cells treated with (Rac)-AZD6482 in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-